potassium;butoxymethanedithioate

Description

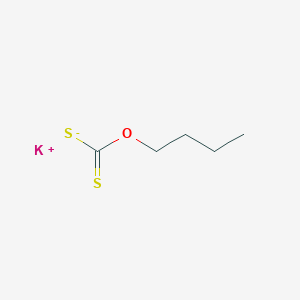

Potassium butoxymethanedithioate (IUPAC name: potassium;butoxymethanedithioate) is an organic potassium salt with the molecular formula C₅H₉KOS₂ and a molecular weight of 188.35 g/mol . Its structure features a butoxy group (-OC₄H₉) attached to a dithioate (-C(=S)S⁻) moiety, with potassium as the counterion. The compound exhibits moderate lipophilicity (LogP: 2.2855) and is classified as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its SMILES notation, CCCCOC(=S)[S-].[K+], highlights the alkyl chain and dithioate functional group, which are critical to its reactivity and applications.

Properties

IUPAC Name |

potassium;butoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKVZYFAGQKILB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of the compound with the identifier “potassium;butoxymethanedithioate” involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound with the identifier “potassium;butoxymethanedithioate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound with the identifier “potassium;butoxymethanedithioate” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of the compound with the identifier “potassium;butoxymethanedithioate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Potassium butoxymethanedithioate is an organosulfur compound with applications in organic synthesis, whereas KOH is a strong inorganic base used for pH adjustment and saponification.

- The presence of a lipophilic butoxy chain in the former enhances its solubility in organic solvents, unlike KOH, which is highly hydrophilic .

Potassium Iodo Bismuthate

Key Differences :

- Potassium iodo bismuthate is a heavy metal complex used in analytical chemistry (e.g., alkaloid detection), while potassium butoxymethanedithioate is a small organic molecule for API synthesis.

- The former contains bismuth and iodine, making it toxic and niche in application, unlike the latter’s broader pharmaceutical utility .

Potassium 4-Phenyl-5-thioxo-1,3,4-thiadiazole-2-thiolate Hydrate

Key Differences :

- The thiadiazole derivative features a nitrogen-sulfur heterocycle , enabling diverse reactivity in coordination chemistry, whereas potassium butoxymethanedithioate’s linear structure favors nucleophilic reactions.

- The phenyl group in the thiadiazole compound may enhance stability and metal-binding capacity, contrasting with the butoxy chain’s role in solubility modulation .

Research Findings and Implications

- Structural Influence on Reactivity : The butoxy chain in potassium butoxymethanedithioate balances lipophilicity and solubility, making it suitable for API synthesis. Shorter chains (e.g., methoxy) would reduce LogP, while longer chains (e.g., hexyloxy) might hinder solubility .

- Cation Effects : Sodium analogs (e.g., sodium ethyl xanthate) are more common in mining (flotation agents), whereas potassium salts like this compound are preferred in pharmaceuticals due to superior biocompatibility .

- Safety Profile : Unlike potassium iodo bismuthate, potassium butoxymethanedithioate lacks heavy metals, reducing toxicity risks in drug manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.